

Spectroscopic Profile of 2-chloro-3-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-chloro-3-methylphenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-3-methylphenol**, a chlorinated aromatic organic compound relevant in various fields of chemical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the characterization of substituted phenols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-chloro-3-methylphenol**. It is important to note that experimentally obtained spectra for this specific compound are not widely available in public databases. Therefore, some of the data presented is based on predictive models and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Predicted			
~7.1-7.3	d	1H	Ar-H
~6.8-7.0	d	1H	Ar-H
~6.7-6.9	t	1H	Ar-H
~5.0-6.0	s (broad)	1H	-OH
~2.3	s	3H	-CH ₃

Note: Predicted values are based on standard chemical shift tables and software. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Predicted	
~155	C-OH
~138	C-CH ₃
~130	C-Cl
~128	Ar-CH
~125	Ar-CH
~118	Ar-CH
~20	-CH ₃

Note: Predicted values are based on standard chemical shift tables and software. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2970-2850	Medium-Weak	C-H stretch (methyl)
1600-1580, 1500-1400	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (phenol)
800-700	Strong	C-Cl stretch
900-675	Strong	C-H out-of-plane bend (aromatic)

Table 3: Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
142/144	~3:1	[M] ⁺ (Molecular ion)
107	High	[M-Cl] ⁺
79	Moderate	[C ₆ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on typical behavior of chlorophenols under electron ionization. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M/M+2 peak for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of substituted phenols like **2-chloro-3-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-chloro-3-methylphenol** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[\[1\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Cap the NMR tube and gently invert to ensure thorough mixing.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR:
 - Spectrometer Frequency: 400 MHz
 - Pulse Program: Standard single-pulse (zg30)
 - Spectral Width: ~16 ppm
 - Acquisition Time: ~2-3 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
 - ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz
 - Pulse Program: Standard proton-decoupled (zgpg30)
 - Spectral Width: ~240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
 - Place a small amount of solid **2-chloro-3-methylphenol** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H aromatic, C-H alkyl, C=C aromatic, C-O, C-Cl).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

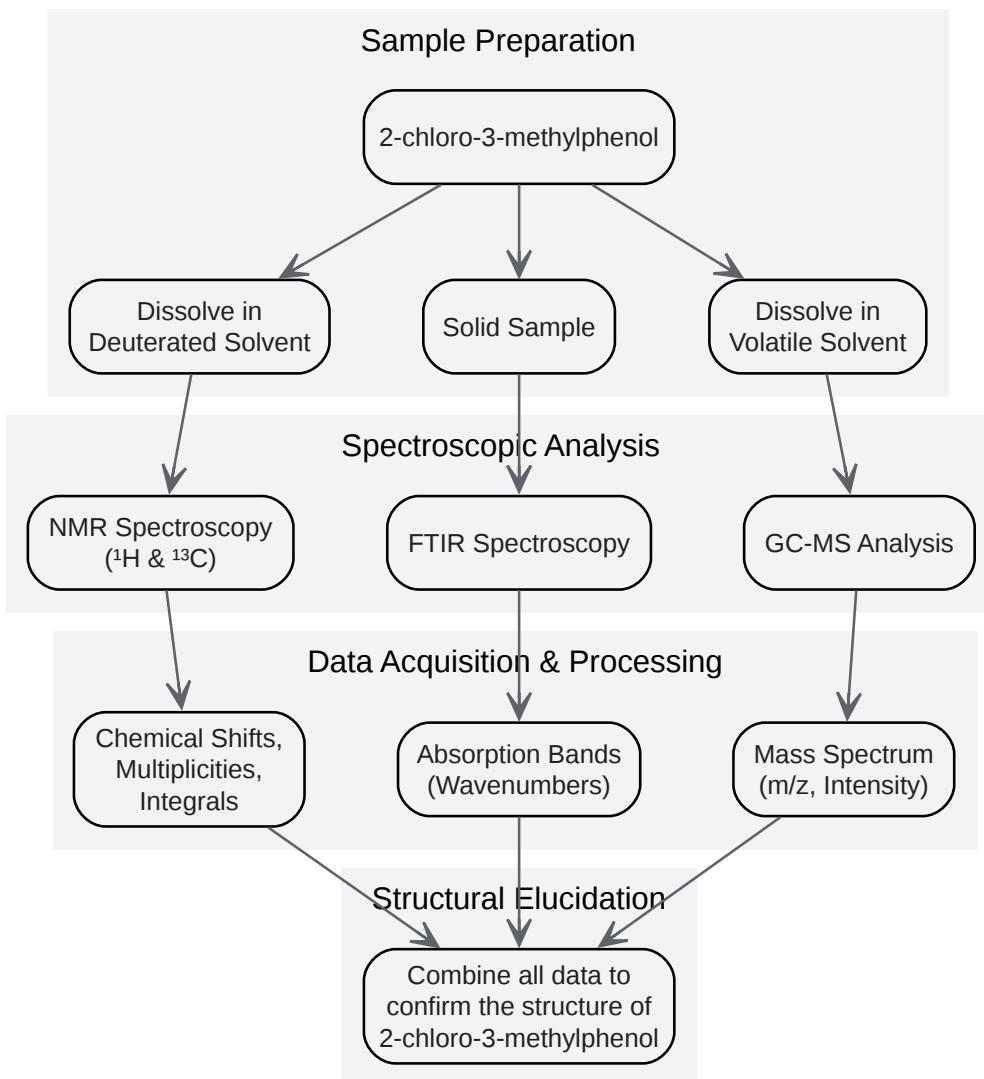
- Sample Preparation:
 - Dissolve a small amount of **2-chloro-3-methylphenol** in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- Instrument Parameters:
 - Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Injection Mode: Splitless
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
- Data Processing:
 - Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

- Examine the mass spectrum corresponding to the chromatographic peak of **2-chloro-3-methylphenol**.
- Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. Pay attention to the isotopic pattern of chlorine.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a substituted phenol like **2-chloro-3-methylphenol**.

Workflow for Spectroscopic Analysis of 2-chloro-3-methylphenol

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Caption: Spectroscopic analysis workflow.

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References

- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
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